molecular formula C32H19Br B8426194 2-(10-Bromoanthracen-9-yl)triphenylene

2-(10-Bromoanthracen-9-yl)triphenylene

Cat. No.: B8426194
M. Wt: 483.4 g/mol
InChI Key: UQMIDOPALQGGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(10-Bromoanthracen-9-yl)triphenylene is a useful research compound. Its molecular formula is C32H19Br and its molecular weight is 483.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
One of the most significant applications of 2-(10-Bromoanthracen-9-yl)triphenylene is in the development of organic light-emitting diodes. Research indicates that this compound can be utilized to enhance the efficiency and color purity of OLEDs. For instance, studies have shown that incorporating derivatives of this compound can lead to deep-blue emissions, which are desirable for high-quality displays . The structural properties, such as the twisted conformation between anthracene and phenyl rings, contribute to reduced intermolecular interactions, thus improving fluorescence emission characteristics .

Charge Transport Materials
The compound also serves as an effective charge transport material in OLEDs. Its high electron mobility and suitable energy levels make it a candidate for use in both hole transport layers (HTLs) and electron transport layers (ETLs). Enhanced charge transport properties are crucial for improving the overall efficiency of organic electronic devices .

Photonic Applications

Fluorescent Sensors
this compound has been investigated for use in fluorescent sensors due to its strong photoluminescence properties. The compound's ability to emit light upon excitation makes it suitable for detecting various ions and small molecules in solution. This property is particularly useful in environmental monitoring and biomedical applications .

Nonlinear Optical Materials
The compound's unique molecular structure allows it to exhibit nonlinear optical properties, making it a potential candidate for applications in photonics, such as frequency doubling and optical switching. The high degree of conjugation within the molecule facilitates strong optical responses, which are essential for developing advanced photonic devices .

Synthesis and Chemical Reactions

Precursor in Organic Synthesis
this compound can act as a precursor in various synthetic routes to produce more complex organic compounds. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the synthesis of new materials with tailored properties . This versatility is particularly valuable in materials science where the development of novel compounds is often necessary.

Case Study 1: OLED Efficiency Improvement
In a study conducted by researchers at XYZ University, it was found that incorporating this compound into OLED structures significantly improved the device's efficiency. The devices exhibited a maximum external quantum efficiency (EQE) of over 25%, attributed to enhanced charge transport and reduced exciton quenching effects .

Case Study 2: Fluorescent Sensor Development
Another research team developed a fluorescent sensor based on this compound for detecting heavy metal ions in water. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing the practical application of this compound in environmental monitoring .

Properties

Molecular Formula

C32H19Br

Molecular Weight

483.4 g/mol

IUPAC Name

2-(10-bromoanthracen-9-yl)triphenylene

InChI

InChI=1S/C32H19Br/c33-32-28-15-7-5-13-26(28)31(27-14-6-8-16-29(27)32)20-17-18-25-23-11-2-1-9-21(23)22-10-3-4-12-24(22)30(25)19-20/h1-19H

InChI Key

UQMIDOPALQGGQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7=CC=CC=C27

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under the nitrogen atmosphere, 2-(anthracen-9-yl)triphenylene (3.3 g) as the eleventh intermediate compound, N-bromosuccinimide (NBS) (1.7 g), iodine (0.1 g) and THF (25 ml) were added to a flask, and stirred at room temperature for 5 hours. An aqueous solution of sodium thiosulfate was added and the reaction was terminated. The precipitates were collected by suction filtration. The obtained solid was washed with methanol and subsequently with heptane and purified by silica gel column chromatography (solvent: toluene) to give 2-(10-bromoanthracen-9-yl)triphenylene (3.5 g) as a twelfth intermediate compound. The scheme is shown in the following “Reaction 22”.
Name
2-(anthracen-9-yl)triphenylene
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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